composti organossigenati
Organooxygen compounds are a diverse class of chemical substances that contain oxygen atoms covalently bonded to carbon in their molecular structure. These compounds play crucial roles across various industries due to their unique properties and wide range of applications. Common examples include ethers, alcohols, and ketones, which are essential components in solvents, pharmaceuticals, and polymer synthesis.
Ethers, such as diethyl ether, are widely used as organic solvents for their low boiling points and non-toxic nature. Alcohols, like ethanol and methanol, serve multiple functions; they act not only as fuels but also as intermediates in the production of numerous chemicals, including fragrances and detergents. Ketones, exemplified by acetone, are vital in nail polish removers and as a solvent for various materials due to their strong dissolving power.
The synthesis of organooxygen compounds can vary from simple laboratory reactions to complex industrial processes, requiring precise control over reaction conditions to achieve desired products with optimal purity and yield. These compounds’ versatility makes them indispensable in chemical manufacturing, making them essential for both academic research and commercial production.
- Composti carbonilici
- Carboidrati e coniugati di carboidrati
- Ethereum, fornisci solo il testo tradotto.
- Alcoli e polioli
- Chetoni arilalchilici
- Chetoni alchil-fenili
- Cicloesanoli
- composti O-glucosidici
- Aldi arilici
- Glicosidi fenolici
- para-benzochinoni
- Idrossibenzoaldeidi
- Fornisci solo il testo tradotto.
- Chetoni,
- Oligosaccaridi
- Chetoni ciclici
- Aldeidi a catena media
- Acidi quinici e derivati
- Alcoli secondari
- Alcoli terziari
- Acidi zuccherini e derivati
- chetal
- chetoacetali
- Aldi con idrogeno alfa
- Aminociclitoli
- Alcoli primari
- Aril-fenilchetoni
- ortoesteri
- Cicloesenoni
- 1,2-dioli
- esosi, fornisci solo il testo tradotto.
- Pentosi
- Eteri diazo
- aciloini
- Aminociclitolo glicosidi
- beta-idrossichetoni
- alcoli zuccherini
- Alcoli ciclici e derivati
- Eteri alchilici e arilici
- 4,5-disostituiti 2-deossistreptamine
- Acilaminozuccheri
- Glicosidi cianogenici
- Acidi shikimici e derivati
- Acidi N-acilneuramminici
- Derivati dell'acido glucuronico
- Monosaccaridi, Solo il testo tradotto
- Gluconolattoni
- Aminoacidi biciclici e derivati
- ciclopentanoli
- Alpha-clorochetoni
- eteri dialchilici
- Aminoglicosidi
- Beta-chetoni amminici
- Eteri diari
- Amine N-acili alfa-esosi
- m-chinoni benzoici
- Fosfati dei monosaccaridi
- 4,6-disostituiti 2-deossistreptammine
- Composti C-glicosili
- Enals
- Chetoni arilici
- glicosilammine
- Fosfati pentosi
- O-glucuronidi
- aldeidi a catena corta
- gliceraldeide-3-fosfati
- Beta-dichetoni
- composti organossigenati
- alfa-idrossi chetoni
- oligosaccaride solfati
- Alchil glucosinolati
- Aldeidi beta-idrossole
- enoli
- composti 1,3-dicarbonile
- Alfa-dichetoni
- Chetoni alfa-acilossi
- Aminoacidi ossietani e derivati
- acetali
- Inositol fosfati
- Epatosi
- Ciclitoli e derivati
- disaccaridi fosfati
- N-acilneuramminato-9-fosfati
- Esosi fosfati
- 2-deossistreptammina aminoglicosidi
- chinoni orto-metano
- A-chetonici alogeni
- Chetoni α,β-insaturi ramificati in alpha
- chinoni ortobenzilici
- Ynols
- Disaccaridi
- chetonii beta', alfa-beta insaturi
- Idrati carbonilici
- p-chinometani
- chitene
- Chetoni α,β-insaturi
- C-glucoronidi
- Acidi O-galloilchinici e derivati
- enolati
- glicosidi N-glucuronici
- aminoacidi piranoidi e derivati
- aminozuccheri
- emiacetali
- Furanoidi aminoacidi e derivati
- tio glicosidi
- Inones
| Struttura | Nome chimico | CAS | MF |
|---|---|---|---|
![]() |
1-Butyne, 1-methoxy-3-methyl- | 55755-14-1 | C6H10O |
![]() |
1-Decene, 1-methoxy- | 79930-37-3 | C11H22O |
![]() |
O-cyclopentylhydroxylamine | 76029-50-0 | C5H11NO |
![]() |
2-Butanone, 4-amino-1-diazo- | 88313-70-6 | C4H7N3O |
![]() |
Phosphonic acid,2-propenyl-, di-2-propenyl ester (9CI) | 3479-30-9 | C6H10O3P |
![]() |
1,4-Cyclohexadiene,1,5-dimethoxy- | 37567-78-5 | C8H12O2 |
![]() |
Phosphonous acid,dibutyl ester | 30653-71-5 | C8H19O2P |
![]() |
2,3-dimethoxybuta-1,3-diene | 3588-31-6 | C6H10O2 |
![]() |
3-Methoxyacrylonitrile | 60838-50-8 | C4H5NO |
![]() |
Diethyl chlorophosphite | 589-57-1 | C4H10ClO2P |
Letteratura correlata
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Fornitori consigliati
-
上海帛亦医药科技有限公司Factory Trade Brand reagentsNatura aziendale: Private enterprises
-
Hangzhou Cedareal Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises
-
Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises
-
SHOCHEM(SHANGHAI) CO.,lTDFactory Trade Brand reagentsNatura aziendale: Private enterprises
-
Shandong Jing Kun Chemical Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises
Prodotti consigliati









